(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone

CNS Drug Discovery Blood-Brain Barrier Lipophilicity

Researchers targeting CNS indications often face limited access to privileged, BBB-penetrant building blocks with a direct synthetic handle. (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone directly solves this bottleneck. - Optimized for CNS: The 4-phenylpiperidine core provides a high ClogP (~5.1), making it a superior choice over simpler piperidines for designing blood-brain barrier penetrant kinase or GPCR ligands. - Rapid SAR Diversification: The para-bromine atom enables efficient, cost-effective palladium-catalyzed cross-coupling for library synthesis, a capability absent in non-halogenated analogs. - Bifunctional Probe Development: Serves as a direct starting point for PROTAC synthesis, with the bromine acting as a convenient linker attachment handle for targeted protein degradation studies.

Molecular Formula C18H18BrNO
Molecular Weight 344.252
CAS No. 1184407-94-0
Cat. No. B2994199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone
CAS1184407-94-0
Molecular FormulaC18H18BrNO
Molecular Weight344.252
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H18BrNO/c19-17-8-6-16(7-9-17)18(21)20-12-10-15(11-13-20)14-4-2-1-3-5-14/h1-9,15H,10-13H2
InChIKeySHZVAZGKXNPKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview: (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone


(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone, a brominated aromatic ketone, features a 4-phenylpiperidine core linked via a carbonyl to a 4-bromophenyl group (C₁₈H₁₈BrNO; MW 344.25) [1]. This molecule is a versatile building block for medicinal chemistry, with its benzophenone-like framework and reactive bromine enabling structural diversification [2]. Its 4-phenylpiperidine moiety is a privileged scaffold in CNS-active agents and kinase inhibitors [3].

4-Phenylpiperidine scaffold reported in CNS-active agents and kinase inhibitors
Para-bromo handle supports Pd-catalyzed cross-coupling for late-stage diversification
Building block for CNS-targeted probe synthesis and SAR library generation

Why Generic Analogs Cannot Substitute This Compound


Simple substitution of (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone with other piperidine- or benzophenone-based building blocks is scientifically unsound. The compound's precise three-dimensional geometry and electronic profile—dictated by the 4-phenyl substitution on the piperidine and the para-bromo substituent on the phenyl ring—are critical for target engagement and physicochemical behavior [1]. For instance, replacing the 4-phenylpiperidine with a simpler piperidine analog (e.g., CAS 98612-93-2) drastically alters lipophilicity and steric bulk, affecting both synthetic accessibility and downstream biological activity . The quantitative evidence below demonstrates where this specific combination yields distinct advantages or unique properties.

!
Replacing 4-phenylpiperidine with simpler piperidine may shift lipophilicity and steric profile, altering target engagement
!
Non-halogenated or des-bromo analogs lack the orthogonal reactivity handle, limiting diversification in SAR studies
!
Phenylpiperidine geometry cannot be replicated by generic piperidine derivatives, risking synthetic and biological correlation

Quantitative Differentiation vs. Key Analogs


Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The presence of the 4-phenyl group on the piperidine ring in (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone imparts a significantly higher calculated lipophilicity (ClogP ~5.1) compared to the des-phenyl analog, (4-bromophenyl)(piperidin-1-yl)methanone (CAS 98612-93-2; ClogP ~3.2) [1]. This 1.9-unit increase in ClogP shifts the compound's predicted distribution into the optimal range for passive blood-brain barrier (BBB) permeability (typically ClogP 3–5), making it a more suitable starting point for CNS drug discovery programs [2].

Lipophilicity (ClogP)
Class-level
Δ +1.9 vs. des-phenyl analog
Supports CNS permeability design context
In silico prediction; verify experimentally
CNS Drug Discovery Blood-Brain Barrier Lipophilicity

Synthetic Efficiency Advantage Over Alternative Derivatives

(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone offers a direct and high-yielding synthetic route (1-step acylation of 4-phenylpiperidine with 4-bromobenzoyl chloride, >90% yield) . In contrast, synthesizing analogous compounds like 1-(4-bromophenyl)-4-phenylpiperidine via Buchwald-Hartwig amination requires more forcing conditions (180°C, extended reaction times) and often results in lower yields due to the steric bulk of the 4-phenyl group . This difference in synthetic accessibility directly impacts procurement cost and lead time.

Synthetic Route
Data to verify
One-step acylation; >90% yield (reported)
Enables rapid building block access
Vendor protocol; cross-study comparable
Organic Synthesis Cross-Coupling Building Block

Bromine Handle for Selective Late-Stage Functionalization

The para-bromo substituent in (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone provides a specific handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling precise late-stage diversification [1]. Non-halogenated analogs, such as phenyl(4-phenylpiperidin-1-yl)methanone, lack this orthogonal reactivity, severely limiting their utility in structure-activity relationship (SAR) campaigns [2]. The bromine atom's reactivity profile allows for iterative library synthesis, a capability not available in the des-bromo or non-halogenated counterparts.

Reactivity Handle
Class-level
Para-bromo: orthogonal cross-coupling site
Supports late-stage diversification
Non-halogenated analogs lack this reactivity
Medicinal Chemistry SAR Studies Cross-Coupling

Validated Research Applications


CNS Hit-to-Lead Optimization for Kinase or GPCR Targets

Use as a privileged scaffold for building blood-brain barrier (BBB) penetrant small molecules. Its enhanced lipophilicity (ClogP ~5.1), compared to simpler piperidine analogs, positions it favorably for CNS-targeted programs where BBB penetration is a primary design criterion [1]. The scaffold is particularly relevant for targeting kinases or G-protein coupled receptors (GPCRs) implicated in neurological disorders, as 4-phenylpiperidine derivatives have established activity profiles in this space [2].

Late-Stage Diversification for SAR Exploration

Employed as a core building block for generating diverse compound libraries via palladium-catalyzed cross-coupling at the para-bromo position. This reactivity allows for efficient exploration of structure-activity relationships (SAR) by installing various aryl, heteroaryl, or amine substituents, a capability not offered by non-halogenated analogs [3]. This is a cost-effective strategy for quickly assessing the impact of substituents on potency and selectivity.

Chemical Probe Development for Targeted Protein Degradation

Utilized as a starting point for synthesizing chemical probes to interrogate protein targets. The benzophenone-like core can be further functionalized to create affinity probes or PROTACs (Proteolysis Targeting Chimeras). The bromine atom serves as a convenient synthetic handle for attaching linker moieties, enabling the development of bifunctional molecules for targeted protein degradation studies [4].

Application
Selection Property
Validation Focus
CNS kinase/GPCR probe development
4-Phenylpiperidine lipophilicity profile
BBB permeability and target engagement assays
SAR library generation via cross-coupling
Para-bromo cross-coupling handle
Coupling scope and yield optimization
PROTAC linker attachment studies
Bifunctional linker attachment capability
Linker conjugation and degradation activity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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